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Compound of Interest

6-Hydroxy-3,4-dihydro-2(1H)-
Compound Name:
quinolinone

Cat. No.: B022882

In-Depth Technical Guide: 6-Hydroxy-3,4-
dihydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-3,4-dihydro-2(1H)-
quinolinone, a key metabolite of the antiplatelet and vasodilating agent Cilostazol. This
document consolidates essential chemical and physical data, detailed synthesis

methodologies, and its metabolic context, offering valuable insights for professionals in
pharmaceutical research and development.

Core Compound Data
Chemical Identity and Properties
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, also known as 3,4-Dihydro-6-hydroxy-2(1H)-

quinolinone, is a quinolinone derivative.[1][2] Its fundamental properties are summarized in the
table below for quick reference.
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Property Value Reference

CAS Number 54197-66-9 [LI[21031[41[5]

Molecular Formula CoHsNO2 [11[2][3]

Molecular Weight 163.17 g/mol [1112][3]
Off-white to almost white

Appearance ] ] [31[4][5]
crystalline solid/powder

Melting Point 229-242 °C [31[41[5]

Boiling Point 424.5 °C at 760 mmHg [3]
6-Hydroxy-3,4-
dihydrocarbostyril, 6-Hydroxy-

Synonyms 1,2,3,4-tetrahydro-2- [21[31[5]
quinolinone, 6-Hydroxy-2-oxo-
1,2,3,4-tetrahydroquinoline
HOSGXJWQVBHGLT-

InChl Key [4]
UHFFFAOYSA-N

SMILES Oclccc2NC(=0)CCc2cl [6]

Metabolic Significance

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is recognized as a primary metabolite of

Cilostazol.[1][4] Cilostazol undergoes extensive metabolism in the liver, primarily mediated by
cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] The formation of this
hydroxylated metabolite is a key step in the biotransformation of Cilostazol.

The metabolic pathway of Cilostazol is crucial for understanding its pharmacokinetic profile and

potential drug-drug interactions. The diagram below illustrates the metabolic conversion of

Cilostazol.
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Metabolic Pathway of Cilostazol
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6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Metabolic conversion of Cilostazol.

Mechanism of Action of the Parent Compound:
Cilostazol

To appreciate the biological context of its metabolites, it is essential to understand the
mechanism of action of Cilostazol. Cilostazol is a phosphodiesterase Il (PDE3) inhibitor. By
inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (CAMP),
leading to increased cAMP levels in platelets and vascular smooth muscle cells. This increase
in cAMP results in the inhibition of platelet aggregation and vasodilation.

The following diagram outlines the signaling pathway affected by Cilostazol.
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Signaling pathway of Cilostazol.

Experimental Protocols: Synthesis of 6-Hydroxy-3,4-
dihydro-2(1H)-quinolinone

Several synthetic routes for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone have been reported.
Below are summaries of notable experimental protocols.

Method 1: Intramolecular Friedel-Crafts Alkylation

This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-
chloropropionamide.

o Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide.
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o p-Anisidine is reacted with 3-chloropropionyl chloride.

o In a typical procedure, p-anisidine and sodium bicarbonate are added to toluene. A
solution of 3-chloropropionyl chloride in toluene is added dropwise. The reaction mixture is
heated, then cooled. The resulting solid, N-(4-methoxyphenyl)-3-chloropropionamide, is
collected by filtration.

e Step 2: Cyclization to 6-hydroxy-3,4-dihydroquinolinone.

o N-(4-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid (e.g., 3to 5
equivalents of aluminum chloride) in a high-boiling solvent such as DMSO or a high-boiling
amide or amine.

o The reaction is conducted at an elevated temperature, typically between 150°C and
220°C. This high-temperature, high-concentration process drives the cyclization onto the
deactivated ring.

Method 2: Multi-step Synthesis from Aniline

A new method for the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone has been
investigated, reportedly with higher yields and simpler operation. The overall synthesis involves
cyclization, nitration, reduction, diazotization, and hydrolysis starting from aniline and 3-
chloropropionyl chloride.[7]

Method 3: Palladium-Catalyzed Synthesis
This method involves the use of a palladium catalyst.
o Step 1: Preparation of N-(4-methoxyphenyl)-3-chloroacrylamide.
o This intermediate is prepared from p-alkoxyaniline and 3-chloropropionyl chloride.
o Step 2: Cyclization.

o N-(4-methoxyphenyl)-3-chloroacrylamide is mixed with palladium chloride in
tetrahydrofuran.
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o The reaction mixture is heated to 100-110°C under pressure (e.g., 5 kg or 5 MPa) for 3
hours.[6][8]

o After cooling and filtration, the solvent is removed to yield the crude product.

o Step 3: Purification.

o The crude product is recrystallized from ethanol with activated carbon for decolorization to
yield the final off-white solid product.[6][8]

The workflow for the palladium-catalyzed synthesis is depicted below.
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Palladium-Catalyzed Synthesis Workflow
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Workflow for the synthesis of the target compound.

Applications in Drug Development

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone serves as a high-value pharmaceutical
intermediate and a building block in organic synthesis.[4] Its primary significance lies in its role
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as a key starting material for the synthesis of Cilostazol.[4] Beyond this, its derivatives have
shown potential as:

e Anticonvulsants: When combined with azole-containing heterocycles.[4]

 Monoamine Oxidase-B (MAO-B) Inhibitors: For potential treatment of depression and
neurological disorders.[4]

¢ Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors.[4]
 Anti-inflammatory and Antibacterial Compounds.[4]

This versatile scaffold continues to be an area of interest for the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]

» 3. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects
in Patients with Cerebral Infarction [jstage.jst.go.jp]

¢ 4. researchgate.net [researchgate.net]

o 5. accessdata.fda.gov [accessdata.fda.gov]

e 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
e 7. researchgate.net [researchgate.net]

e 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone -
Google Patents [patents.google.com]

 To cite this document: BenchChem. [6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS number
and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.benchchem.com/product/b022882?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-by-human-hepatic-cytochrome-P-450-isoforms_fig1_12428659
https://synapse.patsnap.com/article/what-is-the-mechanism-of-cilostazol
https://www.jstage.jst.go.jp/article/bpb/44/11/44_b21-00535/_html/-char/ja
https://www.jstage.jst.go.jp/article/bpb/44/11/44_b21-00535/_html/-char/ja
https://www.researchgate.net/figure/Metabolic-pathways-of-cilostazol-involving-human-hepatic-P450-isozymes_fig2_6192923
https://www.accessdata.fda.gov/drugsatfda_docs/nda/99/20863_clinphrmr_P1.pdf
https://www.chemicalbook.com/synthesis/6-hydroxy-2-1h-3-4-dihydroquinolinone.htm
https://www.researchgate.net/publication/288789740_A_new_method_for_synthesis_of_6-hydroxy-3_4-dihydro-21h_quinolinone
https://patents.google.com/patent/CN108383781B/en
https://patents.google.com/patent/CN108383781B/en
https://www.benchchem.com/product/b022882#6-hydroxy-3-4-dihydro-2-1h-quinolinone-cas-number-and-molecular-structure
https://www.benchchem.com/product/b022882#6-hydroxy-3-4-dihydro-2-1h-quinolinone-cas-number-and-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b022882#6-hydroxy-3-4-dihydro-2-1h-quinolinone-
cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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